molecular formula C22H22F3N3O B2702331 3-[(1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 2380179-08-6

3-[(1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2702331
CAS No.: 2380179-08-6
M. Wt: 401.433
InChI Key: YFPCCTREIMFHJR-UHFFFAOYSA-N
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Description

3-[(1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a suitable amine and an aldehyde or ketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Coupling with Quinazolinone: The final step involves coupling the piperidine intermediate with a quinazolinone derivative under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-[(1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully hydrogenated products.

Scientific Research Applications

3-[(1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biology: It is used in studies to understand the role of trifluoromethyl groups in enhancing the biological activity of molecules.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl group and exhibit similar biological activities.

    Piperidine derivatives: Compounds with a piperidine ring often have comparable pharmacological properties.

    Quinazolinone derivatives: These compounds are known for their diverse biological activities and are used in various therapeutic applications.

Uniqueness

The uniqueness of 3-[(1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one lies in its combination of structural features, which confer enhanced stability, biological activity, and potential for therapeutic applications.

Properties

IUPAC Name

3-[[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O/c23-22(24,25)18-5-3-4-17(12-18)13-27-10-8-16(9-11-27)14-28-15-26-20-7-2-1-6-19(20)21(28)29/h1-7,12,15-16H,8-11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPCCTREIMFHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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